2-(4-Aminophenyl)-2-oxoacetic acid

Description

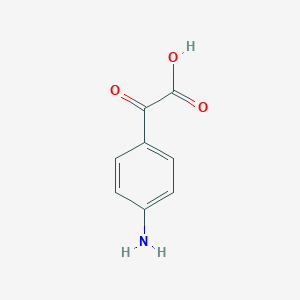

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTIQRYMOADNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15535-99-6 | |

| Record name | 4-Amino-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15535-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Strategic Importance of Aryl α Keto Acids and Aminophenyl Motifs

Aryl α-keto acids are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to their dual reactivity. mdpi.comacs.org They serve as valuable intermediates in the creation of a wide range of biologically active molecules, including hydroxyl α-amino acids and other non-proteinogenic α-amino acids. researchgate.net The presence of both a keto and a carboxylic acid group allows for a diverse array of chemical reactions, such as esterification, nucleophilic addition, and reduction. mdpi.com

The aminophenyl group is another crucial structural element found in many pharmacologically active compounds. This motif is recognized for its ability to participate in various biological interactions and serves as a key component in the design of new therapeutic agents. The incorporation of aminophenyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. In synthetic antibody libraries, for instance, certain amino acid motifs, including those containing aromatic rings, have been studied for their role in antibody specificity. nih.govnih.gov

A Closer Look at the Structure of 2 4 Aminophenyl 2 Oxoacetic Acid

The chemical structure of 2-(4-Aminophenyl)-2-oxoacetic acid is characterized by a benzene (B151609) ring substituted with both an amino group (-NH2) at the para position and a 2-oxoacetic acid group. This arrangement of functional groups imparts a unique reactivity profile to the molecule.

The key functional groups present in this compound are:

Aromatic Ring (Arin): The benzene ring provides a rigid scaffold and is a site for electrophilic aromatic substitution reactions. youtube.com

Amino Group (-NH2): This primary amine is a nucleophilic center and can also be diazotized to form a diazonium salt, a versatile intermediate in organic synthesis.

α-Keto Acid Moiety (-COCOOH): This part of the molecule contains both a ketone and a carboxylic acid. The ketone is susceptible to nucleophilic attack, while the carboxylic acid can undergo esterification, amidation, or decarboxylation.

The interplay of these functional groups allows for a wide range of chemical modifications, making this compound a valuable starting material for constructing more complex molecular architectures.

Context Within Glyoxylic Acid and Oxamic Acid Chemistry

Direct Synthesis Approaches to the 4-Aminophenylglyoxylic Acid Framework

Direct synthesis methods aim to construct the this compound molecule in a limited number of steps from readily available starting materials. One of the most common laboratory-scale methods involves the reaction of an aniline (B41778) derivative with oxalyl chloride, followed by hydrolysis. vulcanchem.com In this two-step process, the aniline or a related amine is first acylated with oxalyl chloride in the presence of a base like triethylamine. The resulting intermediate is then hydrolyzed, typically using a base such as lithium hydroxide (B78521), followed by acidification to yield the final product. vulcanchem.com

For industrial-scale production, catalytic hydrogenation presents a viable alternative. vulcanchem.com This method often employs 4-nitrophenylacetic acid as the starting material, which is then reduced over a palladium catalyst under a hydrogen atmosphere to convert the nitro group to a primary amine. vulcanchem.com Another industrial approach is the iron reduction method, where 4-nitrophenylacetic acid is treated with iron powder to achieve the same nitro-to-amine conversion. vulcanchem.com

| Starting Material | Reagents | Key Conditions | Product | Scale |

| Aniline derivative | 1. Oxalyl chloride, Triethylamine 2. LiOH, H₂O | 1. 0°C to room temperature 2. Room temperature | This compound | Laboratory |

| 4-Nitrophenylacetic acid | H₂, Palladium on carbon | 50-100°C, 1-5 atm | This compound | Industrial |

| 4-Nitrophenylacetic acid | Iron powder | Room temperature to 80°C | This compound | Industrial |

Indirect Synthesis via Functional Group Interconversions from Related Precursors

Indirect synthetic routes to this compound rely on the chemical modification of functional groups on precursor molecules that already possess either the phenylglyoxylic acid core or the 4-aminophenyl moiety.

A key strategy in this category involves the introduction of the amino group onto a pre-existing phenylglyoxylic acid scaffold. This is most commonly achieved through the reduction of a nitro group. For instance, 4-nitrophenylglyoxylic acid can be synthesized and subsequently reduced to this compound. The reduction of nitro groups to primary amines is a well-established transformation in organic chemistry and can be accomplished using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). fiveable.me

Alternatively, the synthesis can commence from aromatic amines, where the aminophenyl structure is already in place, and the α-oxoacetic acid side chain is constructed. A prominent example is the reaction of 4-aminophenylacetic acid with an oxidizing agent to introduce the ketone functionality. Furthermore, the condensation of 4-aminophenylacetic acid with phthalic anhydride (B1165640) yields (dioxoisoindolin-2-yl)phenylacetic acid, which serves as a key intermediate for further derivatization. researchgate.net

Another significant method starts with aniline or its derivatives, which are then reacted with diethyl oxalate (B1200264). This reaction, typically performed under reflux conditions, leads to the formation of N-phenyloxamic acid derivatives. asianpubs.org

| Precursor Type | General Transformation | Example Reagents |

| Phenylglyoxylic Acid Derivative | Reduction of a nitro group | H₂/Pd-C, Sn/HCl fiveable.me |

| Aromatic Amine Precursor | Oxidation of a side chain | Oxidizing agents |

| Aromatic Amine Precursor | Reaction with diethyl oxalate | Diethyl oxalate, reflux asianpubs.org |

Preparation of Structurally Related Aminophenyl Oxoacetic Acid Scaffolds

The synthetic principles applied to this compound can be extended to prepare a variety of structurally related compounds, including positional isomers and N-substituted analogs.

A notable method for producing ortho-aminophenylglyoxylic acids involves the oxidative cleavage of isatins. Treating isatin (B1672199) with hydrogen peroxide in the presence of a base like sodium hydroxide leads to the formation of 2-aminobenzoic acid (anthranilic acid). scielo.br This transformation is versatile and can be applied to a range of substituted isatins to produce the corresponding substituted anthranilic acids with yields often ranging from 51% to 97%. scielo.br The reaction is generally rapid, completing within 15 minutes at room temperature for isatins with substituents on the aromatic ring. scielo.br This hydrolysis provides a foundational structure that is closely related to aminophenyl oxoacetic acids. The Pfitzinger reaction, which starts with the basic hydrolysis of isatin, can lead to the synthesis of quinoline-4-carboxylic acids. researchgate.net

N-substituted aminophenyl oxoacetic acid analogs, particularly oxamic acid derivatives, are of significant interest. A general synthesis of these compounds involves the reaction of aromatic amino compounds with anhydrous diethyl oxalate under reflux conditions. asianpubs.org This method has been successfully used to prepare a variety of N-substituted oxamic acids, such as N-p-nitrophenyl oxamic acid and N-p-chlorophenyl oxamic acid. asianpubs.org Furthermore, electrochemical methods have been developed for the synthesis of urethanes from oxamic acids, proceeding through an in-situ generation of isocyanates via anodic oxidation. rsc.org

| Compound Class | Synthetic Method | Key Reagents | Reference |

| ortho-Aminobenzoic Acids | Isatin Hydrolysis/Oxidation | NaOH, H₂O₂ | scielo.br |

| N-Substituted Oxamic Acids | Reaction with Diethyl Oxalate | Anhydrous diethyl oxalate, reflux | asianpubs.org |

| Urethanes from Oxamic Acids | Electrochemical Oxidation | - (anodic oxidation) | rsc.org |

Catalytic and Green Chemistry Approaches in the Synthesis of Aryl α-Keto Acids

The development of synthetic methodologies for aryl α-keto acids, including this compound, has increasingly focused on catalytic and green chemistry principles. These approaches aim to enhance efficiency, reduce waste, and improve the environmental profile of chemical transformations by utilizing catalysts, milder reaction conditions, and less hazardous reagents.

A significant catalytic route for preparing this compound involves the reduction of its nitro precursor. Catalytic hydrogenation of 2-(4-nitrophenyl)-2-oxoacetic acid over a palladium-on-carbon (Pd/C) catalyst is a widely adopted method. This reaction is typically performed in a solvent such as methanol (B129727) or ethanol (B145695) under hydrogen pressure. vulcanchem.com Similarly, (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol can be reduced to its aminophenyl derivative using a Pd/C catalyst in an alcohol solvent, highlighting the utility of this catalytic system for reducing nitro-aromatic compounds. google.com

The oxidation of readily available aryl methyl ketones is another key catalytic strategy. The oxidation of aryl methyl ketones to the corresponding arylglyoxals can be achieved using copper(II) chloride (CuCl₂) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. niscpr.res.in While this produces the glyoxal, further oxidation would be required to yield the carboxylic acid. A more direct, one-pot synthesis of aryl α-keto esters from aryl ketones has been developed using selenium dioxide for the initial oxidation step. researchgate.net

Green chemistry approaches often overlap with catalytic methods and focus on the use of environmentally benign oxidants and conditions. The use of molecular oxygen or air as the terminal oxidant is a cornerstone of green oxidation chemistry. organic-chemistry.org For instance, the chemoselective oxidation of α-hydroxy acids to α-keto acids can be accomplished using a nitroxyl (B88944) radical catalyst like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the co-oxidant. organic-chemistry.org Furthermore, combining photocatalysis and organocatalysis allows for the efficient oxidation of α-aryl halogen derivatives to α-aryl carbonyl compounds at room temperature using natural sunlight and air. organic-chemistry.org

The quest for greener synthesis has also led to the development of metal-free catalytic systems. A glucose-based carbonaceous material (GCM) has been shown to be an effective, reusable, metal-free catalyst for producing α-ketoamides under solvent-free conditions at a low temperature of 50 °C. rsc.org Another metal-free approach uses an oxidative mixture of Oxone and trifluoroacetic acid (TFA) to convert aryl alkyl ketones into the corresponding carboxylic acids in high yields under mild conditions. researchgate.net Biphasic water-organic solvent systems, such as in the oxidation of sulfoxonium ylides with Oxone, represent another green strategy that simplifies product isolation and reduces organic solvent consumption. chemrxiv.org

The direct oxidation of aryl acetic esters provides a more atom-economical route to aryl α-keto esters. While early methods required prolonged reaction times at high temperatures, newer approaches offer more efficient transformations. pku.edu.cn A one-pot conversion of aryl acetic esters to aryl α-keto esters has been developed involving diazo transfer followed by in-situ oxidation with dimethyldioxirane (B1199080) generated from acetone (B3395972) and Oxone®. pku.edu.cn

The following tables summarize various catalytic and green chemistry approaches for the synthesis of aryl α-keto acids and their derivatives.

Table 1: Catalytic Systems for the Synthesis of Aryl α-Keto Acid Precursors

| Starting Material | Catalyst System | Product Type | Key Findings & Conditions |

|---|---|---|---|

| 2-(4-Nitrophenyl)-2-oxoacetic acid | Palladium-on-Carbon (Pd/C) / H₂ | α-Keto Acid | Reduction of the nitro group to an amine; performed in ethanol or methanol. |

| Aryl Methyl Ketones | CuCl₂ in DMSO | Arylglyoxal | Reaction proceeds in air at 70-80°C; compatible with various functional groups. niscpr.res.in |

| Aryl Ketones | Selenium Dioxide (SeO₂) | Aryl α-Keto Ester | One-pot method involving oxidation followed by esterification. researchgate.net |

| Aryl Diazoacetates | Dirhodium Acetate (B1210297) | Aryl α-Keto Ester | Reaction with H₂O and diethyl azodicarboxylate (DEAD) gives high yields. organic-chemistry.org |

Table 2: Green Chemistry Approaches in Aryl α-Keto Acid Synthesis

| Green Principle | Method | Reagents/Catalyst | Key Advantage |

|---|---|---|---|

| Benign Oxidant | Oxidation of α-hydroxy acids | 2-azaadamantane N-oxyl (AZADO) / O₂ | Uses molecular oxygen as the co-oxidant, avoiding hazardous reagents. organic-chemistry.org |

| Renewable Energy | Photocatalytic oxidation | Organocatalyst / Sunlight, Air | Employs natural sunlight and air at room temperature. organic-chemistry.org |

| Metal-Free Catalysis | Oxidation of ketones | Oxone / Trifluoroacetic acid (TFA) | Avoids transition metal catalysts, mild protocol with high yields. researchgate.net |

| Solvent-Free Reaction | Synthesis of α-ketoamides | Glucose-based carbonaceous material (GCM) | Economical, reusable catalyst operates at low temperature without solvent. rsc.org |

Reactivity of the Aromatic Amino Group

The primary amino group attached to the phenyl ring is a key site for nucleophilic reactions and for the formation of diazonium salts, which are valuable synthetic intermediates.

Investigation of Diazotization and Subsequent Coupling Reactions

The primary aromatic amine functionality of this compound can be converted into a diazonium salt. This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

The resulting diazonium salt, 4-(carboxy(oxo)methyl)benzenediazonium chloride, is an electrophilic species. The positive charge is delocalized over the two nitrogen atoms. libretexts.org This electrophile is highly reactive toward electron-rich aromatic compounds, such as phenols and anilines, in a process called azo coupling. libretexts.orgyoutube.com These reactions are electrophilic aromatic substitutions where the diazonium ion acts as the electrophile. libretexts.org

The pH of the reaction medium is crucial for controlling the outcome of the coupling reaction:

With phenols: Azo coupling is typically carried out in mildly alkaline conditions (pH > 7.5). In this environment, the phenol (B47542) is deprotonated to form the more strongly activating phenoxide ion. libretexts.org Coupling occurs preferentially at the para position of the phenol unless it is blocked, in which case ortho-coupling is observed. libretexts.org

With anilines: Coupling with aromatic amines is generally performed in weakly acidic solutions (pH < 6). This prevents the deactivation of the amine by protonation while ensuring the concentration of the diazonium salt is sufficient. libretexts.orgyoutube.com

The products of these coupling reactions are highly colored azo compounds, which have applications as dyes. libretexts.org For instance, coupling the diazonium salt of this compound with a suitable partner can generate a variety of azo dyes.

Table 1: Potential Azo Coupling Reactions

| Diazonium Salt Derived From | Coupling Partner | Reaction Condition | Product Type |

| This compound | Phenol | Mildly alkaline (pH > 7.5) | Hydroxy-substituted azo compound |

| This compound | Aniline | Mildly acidic (pH < 7) | Amino-substituted azo compound |

| This compound | N,N-Dimethylaniline | Mildly acidic (pH < 7) | Dimethylamino-substituted azo compound |

| This compound | 2-Naphthol | Mildly alkaline (pH > 7.5) | Naphthyl-azo compound |

Amidation and Other Nucleophilic Acyl Substitutions

The amino group of this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. It can react with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, in a nucleophilic acyl substitution reaction to form an amide bond. masterorganicchemistry.comkhanacademy.org

The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.comyoutube.com

Nucleophilic Addition: The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This breaks the carbonyl π-bond and forms a tetrahedral intermediate. khanacademy.orgyoutube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion from an acyl chloride). masterorganicchemistry.comyoutube.com A final deprotonation step by a base (often a second equivalent of the amine) yields the neutral amide product. youtube.comkhanacademy.org

This reaction allows for the extension of the molecule by attaching various acyl groups to the nitrogen atom, leading to a wide range of N-substituted derivatives. The direct amidation between a carboxylic acid and an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, activating the carboxylic acid (e.g., as an acyl chloride) or using coupling agents is standard practice. libretexts.orgorganic-chemistry.org

Table 2: Examples of Nucleophilic Acyl Substitution on the Amino Group

| Acylating Agent | Reagent Class | Product Functional Group |

| Acetyl chloride | Acyl Halide | N-acetyl amide |

| Acetic anhydride | Acid Anhydride | N-acetyl amide |

| Benzoyl chloride | Acyl Halide | N-benzoyl amide |

| Ethyl chloroformate | Acyl Halide | N-alkoxycarbonyl (Carbamate) |

Condensation Reactions with Carbonyl Compounds

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org The amino group of this compound can react with various carbonyl compounds in an acid-catalyzed, reversible reaction.

The mechanism for imine formation proceeds through several steps: libretexts.org

Nucleophilic Addition: The amine nitrogen attacks the carbonyl carbon to form a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate.

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen helps to expel a molecule of water, forming a resonance-stabilized iminium ion.

Deprotonation: A base (e.g., water) removes a proton from the nitrogen to give the final, neutral imine product.

The reaction is pH-dependent; it must be acidic enough to protonate the carbonyl oxygen and the hydroxyl of the carbinolamine but not so acidic that it protonates the starting amine, which would render it non-nucleophilic. libretexts.org This reaction is useful for creating C=N double bonds and for synthesizing more complex molecular architectures.

Reactivity of the α-Keto Acid Moiety

The α-keto acid portion of the molecule contains both a ketone and a carboxylic acid, each with its own distinct reactivity profile.

Nucleophilic Additions to the Ketone Functionality

The ketone carbonyl group is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles in nucleophilic addition reactions. libretexts.orgopenstax.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol product. openstax.org

Key nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as the nucleophile. masterorganicchemistry.com This would convert the α-keto acid into an α-hydroxy acid.

Hydration: In aqueous solutions, the ketone can exist in equilibrium with its hydrate, a geminal diol, formed by the nucleophilic addition of water. nih.govyoutube.com Studies on α-ketoacyl peptides show that hydration can be significant, with the position of the equilibrium depending on the structure of the molecule. nih.gov

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that can add to the ketone, forming a tertiary alcohol after an acidic workup. This reaction creates a new carbon-carbon bond. masterorganicchemistry.com

The reactivity of the ketone is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.orgopenstax.org

Derivatization at the Carboxylic Acid Functionality (e.g., Esterification, Acyl Halide Formation)

The carboxylic acid group is a versatile functional group that can be converted into several important derivatives through nucleophilic acyl substitution. libretexts.org

Esterification: this compound can be converted into its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). The reaction involves the protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester. Examples of related aminophenyl oxoacetic acid esters are known. bldpharm.com

Acyl Halide Formation: The hydroxyl group of the carboxylic acid can be replaced by a halogen, typically chlorine, to form a highly reactive acyl chloride. libretexts.org A common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgsapub.org The reaction proceeds by converting the hydroxyl group into a better leaving group (a chlorosulfite group), which is then displaced by a chloride ion in a nucleophilic acyl substitution. libretexts.org The resulting acyl chloride is a valuable intermediate for synthesizing other carboxylic acid derivatives, such as esters and amides, under milder conditions than the parent acid. youtube.comsapub.org

Table 3: Derivatization of the Carboxylic Acid Moiety

| Reaction | Reagents | Product Functional Group |

| Fischer Esterification | Methanol, H⁺ (catalyst) | Methyl Ester |

| Fischer Esterification | Ethanol, H⁺ (catalyst) | Ethyl Ester |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Acyl Halide Formation | Oxalyl Chloride ((COCl)₂) | Acyl Chloride |

Decarboxylation Pathways and Related Transformations

As an α-keto acid, this compound is susceptible to decarboxylation, a reaction involving the loss of a carboxyl group as carbon dioxide. This transformation can be initiated through various means, including thermal, catalytic, and photochemical methods.

Recent advancements have highlighted the use of visible-light photoredox catalysis for the decarboxylation of α-oxo carboxylic acids. organic-chemistry.org This metal-free approach often employs an organic photocatalyst, such as one based on acridine, which, upon photoexcitation, facilitates a single-electron transfer to the α-keto acid. This process generates an acyl radical, which can then proceed through various reaction pathways. organic-chemistry.org Mechanistic studies, including radical trapping and fluorescence quenching experiments, have substantiated the involvement of these acyl radical intermediates. organic-chemistry.org

Enzymatic pathways also provide a route for the decarboxylation of α-keto acids. Branched-chain keto acid decarboxylases (KDCs) are a specific class of enzymes that catalyze this transformation to produce aldehydes. nih.gov While the primary substrates for many studied KDCs are branched-chain aliphatic α-keto acids, the general enzymatic mechanism offers a potential biological route for the transformation of aromatic α-keto acids. nih.govnih.gov

Beyond decarboxylation, the constituent functional groups of this compound—the aromatic amine and the α-keto acid moiety—impart a rich and varied chemical reactivity.

Reactions at the Amino Group: The primary amino group can be oxidized to form nitroso or nitro derivatives. It can also participate in nucleophilic substitution reactions, for example, with acyl chlorides or anhydrides to yield amide derivatives.

Reactions at the Keto-Acid Moiety: The oxo (ketone) group is readily reduced to a secondary alcohol using reducing agents like sodium borohydride. The carboxylic acid can undergo standard reactions such as esterification.

A significant related transformation is the synthesis of the parent compound from its nitro-analogue, 2-(4-nitrophenyl)-2-oxoacetic acid, via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst or through reduction with iron powder. vulcanchem.com

Table 1: Overview of Potential Decarboxylation Methods for α-Keto Acids

| Method | Catalyst/Reagent | Key Intermediate | Typical Product | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Acridine-based photocatalyst, Thiol co-catalyst | Acyl radical | Aldehyde | organic-chemistry.org |

| Enzymatic | α-Keto Acid Decarboxylase (KDC) | Enzyme-substrate complex | Aldehyde | nih.gov |

| Cyanide Catalyzed | Cyanide ion (CN⁻) | Cyanohydrin-like intermediate | Aldehyde | nd.edu |

| Oxidative | Lead dioxide | Not specified | α,β-Unsaturated ketone (from γ-oxo acids) | researchgate.net |

Intermolecular and Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic α-keto acid moiety, makes it a valuable precursor for the synthesis of complex heterocyclic structures through both intermolecular and intramolecular cyclization reactions.

Condensation Reactions with Bifunctional Nucleophiles

The α-keto acid portion of the molecule contains two electrophilic centers: the ketone carbonyl carbon and the carboxylic acid carbonyl carbon. These sites can react with molecules containing two nucleophilic centers (bifunctional nucleophiles) to form heterocyclic rings. Common bifunctional nucleophiles include diamines, hydrazines, and hydroxylamines.

For instance, in a reaction analogous to the well-established synthesis of quinoxalines from α-dicarbonyl compounds, this compound can be condensed with o-phenylenediamine. The reaction proceeds via initial nucleophilic attack of one amino group of the diamine on the ketone carbonyl of the acid, followed by intramolecular cyclization and dehydration to yield a substituted quinoxaline (B1680401) derivative. Similarly, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazinone systems.

Table 2: Potential Heterocyclic Products from Condensation Reactions

| Bifunctional Nucleophile | Resulting Heterocyclic System |

|---|---|

| o-Phenylenediamine | Quinoxaline |

| Hydrazine | Pyridazinone |

| Hydroxylamine | Oxazinone |

| Urea | Imidazolidinedione |

Formation of Heterocyclic Systems (e.g., Quinazolines, Pyrazoloquinolines)

The dual functionality of this compound also allows it to act as a building block for fused heterocyclic systems, where the aromatic amine participates directly in the cyclization.

Quinazolines: Quinazoline (B50416) and quinazolinone scaffolds are prevalent in medicinal chemistry. One established route to quinazolin-4-ones is the Nimentovsky reaction, which involves heating an anthranilic acid with an amide. generis-publishing.com A plausible pathway utilizing this compound could involve an intramolecular cyclization. For example, if the amino group is first acylated (e.g., with formic acid to form a formamide), a subsequent acid-catalyzed intramolecular cyclization between the newly formed amide and the ketone, followed by dehydration, could yield a quinazolinone derivative.

Pyrazoloquinolines: The synthesis of more complex fused systems like pyrazolo[1,5-c]quinazolin-5(6H)-ones has been reported, demonstrating the versatility of quinazoline-based synthons. nih.gov A hypothetical route starting from this compound could involve an initial intermolecular condensation to form a quinazoline ring, followed by the construction of the pyrazole (B372694) ring in a subsequent step.

Intramolecular Cyclizations: A powerful application of related aminophenyl-α-oxoacetic acids is in intramolecular reactions. Research has shown that N-acylated (2-aminophenyl)-α-oxoacetic acids (isatin-derived acids) undergo an intramolecular Aldol-type reaction and cyclization to rapidly generate tri- and tetracyclic 1,2-dihydroquinolin-2(1H)-ones. nih.gov Although this study used the 2-amino isomer, the mechanistic principle of intramolecular attack of a carbanion (generated alpha to the acyl group) onto the ketone of the oxoacetic acid moiety is a key transformation pathway. nih.gov Furthermore, oxidative cyclization is another documented intramolecular pathway for related aminophenyl keto compounds, where the aniline moiety is oxidized to facilitate ring closure. nih.gov

Advanced Mechanistic Investigations of this compound Transformations

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways. Modern chemical research employs a combination of experimental and computational techniques to elucidate these complex transformations.

Experimental mechanistic studies often involve identifying transient species. For example, in the photoredox-catalyzed decarboxylation of α-keto acids, the existence of acyl radical intermediates was confirmed through radical trapping experiments, where a radical scavenger intercepts the intermediate, and through fluorescence quenching studies, which show the interaction between the photocatalyst and the substrate. organic-chemistry.org

Computational chemistry provides powerful insights into reaction pathways that are difficult to observe experimentally. researchgate.net Using quantum mechanical calculation methods like Density Functional Theory (DFT) (e.g., M06-2X) or Møller-Plesset perturbation theory (MP2), researchers can model reaction profiles. researchgate.net These computational studies can predict the structures of transition states and intermediates, calculate activation energies, and explain the stereoselectivity of a reaction. For the transformations of this compound, such computational models could be used to:

Determine the most favorable pathway for cyclization (e.g., comparing the energy barriers for different ring closures).

Analyze the electronic structure of intermediates, such as radicals or zwitterions, to understand their stability and subsequent reactivity.

Predict how substituents on the phenyl ring would influence the rate and outcome of a reaction.

These advanced investigations move beyond simple product analysis to provide a detailed, dynamic picture of the chemical transformations of this compound at a molecular level.

Advanced Spectroscopic and Structural Characterization of 2 4 Aminophenyl 2 Oxoacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(4-aminophenyl)-2-oxoacetic acid in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of every atom can be mapped out.

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton.

The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern. The protons ortho to the electron-donating amino group (Hb) are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing α-keto acid group (Ha), which would be deshielded and appear downfield. The signals for the labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature. Their identity can be confirmed by deuterium (B1214612) exchange (D₂O shake), which causes the signals to disappear.

A predicted ¹H NMR data table is presented below, based on established chemical shift ranges and analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ha (Aromatic, ortho to -COCOOH) | 7.8 - 8.1 | Doublet | ~8-9 | 2H |

| Hb (Aromatic, ortho to -NH₂) | 6.6 - 6.8 | Doublet | ~8-9 | 2H |

| -NH₂ (Amine) | 4.0 - 6.0 | Broad Singlet | - | 2H |

| -COOH (Carboxylic Acid) | 10.0 - 13.0 | Broad Singlet | - | 1H |

Note: Data are predicted based on general principles. Solvent: DMSO-d₆.

Characterization of derivatives, such as through N-acetylation to form 2-(4-acetamidophenyl)-2-oxoacetic acid, would be readily confirmed by ¹H NMR. This would result in the disappearance of the broad -NH₂ signal and the appearance of a new singlet for the acetyl methyl group (CH₃) around δ 2.1 ppm and a broad singlet for the amide N-H proton further downfield.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon environment.

For this compound, eight distinct carbon signals are expected. The two carbonyl carbons of the keto and acid moieties are the most deshielded, appearing at the downfield end of the spectrum (>160 ppm). The aromatic carbons show four distinct signals due to the para-substitution pattern. The carbon attached to the amino group (C4) is shielded, while the carbon attached to the keto-acid group (C1) is deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 190 - 195 |

| C=O (Carboxylic Acid) | 165 - 170 |

| C4 (Aromatic, C-NH₂) | 150 - 155 |

| C2/C6 (Aromatic, CH) | 130 - 135 |

| C1 (Aromatic, C-CO) | 120 - 125 |

| C3/C5 (Aromatic, CH) | 113 - 116 |

Note: Data are predicted based on general principles and comparison with similar compounds. chemicalbook.com Solvent: DMSO-d₆.

For solid-state analysis, Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a powerful technique. In solid samples, broad spectral lines arise from anisotropic interactions like dipole-dipole coupling. CPMAS experiments average these interactions by spinning the sample at a "magic angle" of 54.74° relative to the magnetic field, producing sharper, solution-like spectra. This technique would be crucial for studying the crystalline form of the title compound, identifying potential polymorphism (different crystal forms), and confirming the structure in the solid phase without dissolution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be rich in information. Key features would include:

N-H Stretching: The primary amine group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.

O-H Stretching: The carboxylic acid O-H group will produce a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers common in carboxylic acids.

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The ketone C=O stretch is expected around 1680-1700 cm⁻¹, while the conjugated carboxylic acid C=O stretch should appear at a slightly lower frequency, around 1660-1680 cm⁻¹. General ranges for N-H and C=O stretches are around 3200–3400 cm⁻¹ and 1680–1720 cm⁻¹, respectively.

Aromatic Vibrations: C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the aromatic C=C bonds, often produce strong Raman signals, whereas they may be weak in the IR spectrum. This makes the combination of IR and Raman ideal for a complete vibrational analysis.

Table 3: Predicted Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 2500 - 3300 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| 1680 - 1700 | C=O Stretch | Ketone |

| 1660 - 1680 | C=O Stretch | Carboxylic Acid |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1500 - 1530 | N-H Bend | Primary Amine (-NH₂) |

| 1200 - 1300 | C-O Stretch | Carboxylic Acid |

| 820 - 850 | C-H Out-of-Plane Bend | para-Disubstituted Aromatic |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, the molecular formula is C₈H₇NO₃, with a calculated exact mass of approximately 165.0426 Da. chemscene.com HRMS can verify this mass to within a few parts per million, unequivocally confirming the molecular formula.

In addition to molecular formula confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns. In an Electron Ionization (EI) or Electrospray Ionization (ESI) source followed by collision-induced dissociation, the molecular ion will break apart into smaller, stable fragments. The predicted fragmentation pathway for this compound would likely involve:

Loss of a carboxyl radical (•COOH): A common fragmentation for carboxylic acids, leading to a fragment ion at m/z ~120.

Decarbonylation: Loss of carbon monoxide (CO) from the keto group is also a plausible pathway.

Formation of the aminobenzoyl cation: A major peak corresponding to the [H₂N-C₆H₄-CO]⁺ fragment at m/z ~120 would be expected after loss of the formyl radical.

Table 4: Predicted HRMS Fragments for this compound

| Predicted m/z | Predicted Fragment Ion | Lost Neutral Fragment |

| 165.0426 | [C₈H₇NO₃]⁺• | - (Molecular Ion) |

| 147.0320 | [C₈H₅NO₂]⁺• | H₂O |

| 120.0449 | [C₇H₆NO]⁺ | •COOH |

| 92.0473 | [C₆H₆N]⁺ | •CO-COOH |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure and conjugated systems. The structure of this compound contains multiple chromophores—the phenyl ring, the carbonyl groups, and the amino group—which are expected to lead to strong UV absorption.

X-ray Crystallography for Definitive Solid-State Structural Determination and Supramolecular Arrangement

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. Although no published crystal structure for this compound is currently available, the technique would provide invaluable information.

A successful crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the phenyl ring and the geometry of the α-keto acid substituent. Of particular interest would be the supramolecular arrangement, which is the pattern in which molecules pack together in the crystal lattice. The presence of both a hydrogen bond donor (-NH₂) and a strong hydrogen bond donor/acceptor group (-COOH) suggests that the crystal structure would be dominated by extensive intermolecular hydrogen bonding. It is highly probable that the carboxylic acid moieties would form the classic hydrogen-bonded dimer motif. These dimers could then be further linked into sheets or three-dimensional networks by hydrogen bonds involving the amino groups, creating a stable and well-ordered supramolecular architecture. Such studies are crucial for understanding the physical properties of the solid material and for designing crystalline materials with desired characteristics.

Computational Chemistry and Theoretical Investigations of 2 4 Aminophenyl 2 Oxoacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules, offering predictions of their structure and chemical behavior.

Density Functional Theory (DFT) Applications to Molecular Geometry and Properties

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule with high accuracy. By calculating the electron density, DFT can determine optimized molecular geometries, including bond lengths and angles. For a molecule structurally similar to 2-(4-Aminophenyl)-2-oxoacetic acid, such as 2-(4-Cyanophenylamino)acetic acid, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been performed to determine its geometric parameters. nih.gov These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography.

Below is a table showcasing a selection of theoretically calculated bond lengths and bond angles for a related compound, providing an example of the data obtained through DFT.

Table 1: Selected Theoretical Bond Parameters of a Structurally Similar Compound

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | O1–C12 | 1.346 Å |

| O1–H21 | 0.970 Å | |

| O2–C12 | 1.205 Å | |

| N3–C5 | 1.371 Å | |

| N3–C6 | 1.436 Å | |

| N3–H14 | 1.010 Å | |

| N4–C13 | 1.157 Å | |

| C5–C7 | 1.409 Å | |

| C5–C8 | 1.412 Å | |

| C6–C12 | 1.514 Å | |

| Bond Angle | C5-N3-C6 | 125.4° |

| C5-N3-H14 | 117.3° | |

| C6-N3-H14 | 117.3° | |

| N3-C6-C12 | 109.4° | |

| O1-C12-O2 | 125.4° |

Data based on calculations for 2-(4-Cyanophenylamino)acetic acid. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reaction Predisposition

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. aimspress.com A smaller energy gap generally implies higher reactivity. aimspress.com

For molecules like this compound, the HOMO is typically localized over the aminophenyl ring, indicating this region's propensity for electrophilic attack. The LUMO, conversely, may be distributed over the oxoacetic acid moiety. The HOMO-LUMO gap for a related aminophenyl acetic acid derivative was calculated to be significant, suggesting a high kinetic stability. aimspress.com

Table 2: Frontier Molecular Orbital Energies for a Structurally Similar Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Representative data for illustrative purposes.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other in the solid state governs their crystal packing and macroscopic properties. Computational methods provide deep insights into these non-covalent interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules. The surface is colored to represent different types of interactions and their relative strengths.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 20.1 |

| O···H/H···O | 15.5 |

| N···H/H···N | 8.3 |

| Other | 10.9 |

Illustrative data based on typical findings for organic molecules. nih.gov

Interaction Energy Calculations and Energy Frameworks

To further quantify the strength of intermolecular interactions, interaction energy calculations can be performed. These calculations determine the energetic stabilization gained by the formation of molecular pairs in the crystal lattice. The results are often visualized as energy frameworks, which provide a graphical representation of the interaction topologies and their respective strengths. This analysis helps in understanding the mechanical and thermal properties of the crystal.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of a molecule from fundamental quantum mechanical principles, which can then be compared with experimental data for validation.

DFT calculations are widely used to compute the vibrational frequencies of molecules. The resulting theoretical spectrum can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups and motions within the molecule. For 2-(4-Cyanophenylamino)acetic acid, a detailed vibrational analysis was conducted, and the calculated frequencies showed good agreement with the experimental data. nih.gov

Table 4: Selected Calculated Vibrational Frequencies for a Structurally Similar Compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3450 |

| C-H stretch (aromatic) | 3100 |

| C=O stretch | 1750 |

| C=C stretch (aromatic) | 1600 |

| C-N stretch | 1350 |

| O-H bend | 1200 |

Data based on calculations for 2-(4-Cyanophenylamino)acetic acid. nih.gov

Molecular Modeling and Simulation in Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions involving this compound at the molecular level. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations allow for the exploration of potential energy surfaces, the identification of reaction intermediates, and the characterization of high-energy transition states that govern reaction rates. These theoretical investigations are crucial for predicting the most likely pathways for reactions such as the oxidation of the aminophenyl group and the reduction of the α-keto acid functionality.

The oxidation of the aromatic amine is a key reaction pathway. Computational studies on aniline (B41778) and its derivatives have shown that the reaction mechanism can proceed through the formation of a radical cation intermediate. rsc.orgelectronicsandbooks.com The stability and reactivity of this intermediate are heavily influenced by the nature and position of substituents on the aromatic ring. For this compound, the electron-withdrawing α-keto acid group at the para position is expected to influence the electron density on the amine, thereby affecting the ease of oxidation. Theoretical models can predict the one-electron oxidation potential and the energy of the highest occupied molecular orbital (HOMO), which are key descriptors for the susceptibility of aromatic amines to oxidation. osti.gov

Similarly, the reduction of the α-keto group to an α-hydroxy acid is another significant transformation. Computational models can elucidate the mechanism of this reduction, for example, by hydride transfer from a reducing agent. These models can map the reaction coordinate, identifying the transition state geometry and the associated activation energy barrier. The reduction of various α-ketocarboxylic acids and α-dicarbonyl compounds has been studied, providing a basis for understanding the reactivity of the keto group in this compound. nih.gov

Furthermore, the decarboxylation of α-keto acids is a fundamental reaction with biological and synthetic relevance. acs.orgyoutube.com Computational studies can model the transition state for decarboxylation, which often involves a cyclic arrangement, and determine the energetic barrier for this process. The presence of the para-amino group in this compound can influence the stability of intermediates and transition states, thereby affecting the rate of decarboxylation.

The table below presents representative data from computational studies on analogous systems, illustrating the types of parameters that can be calculated to understand the reaction pathways of this compound.

| Reaction Type | Analogous System | Computational Method | Calculated Parameter | Value |

| Aniline Oxidation | Aniline | AM1 | Energy Barrier for Dimerization | High |

| α-Keto Acid Reduction | Glyoxylic Acid | DFT | Activation Energy (Hydride Attack) | Moderate |

| Decarboxylation | Pyruvic Acid | DFT | Activation Energy | High (uncatalyzed) |

This table provides illustrative data from computational studies on molecules with similar functional groups. Specific values for this compound would require dedicated computational analysis.

Molecular dynamics simulations can further complement these quantum mechanical calculations by providing insights into the role of the solvent and the dynamic behavior of the molecule. By simulating the molecule in a solvent box, researchers can study how solvent molecules interact with the reactant, intermediates, and transition states, providing a more realistic picture of the reaction in solution.

In essence, molecular modeling and simulation are indispensable tools for elucidating the reaction pathways and transition states of this compound. These theoretical investigations provide a detailed, atomistic understanding of its chemical reactivity, guiding experimental work and enabling the prediction of its behavior in various chemical environments.

Future Directions and Interdisciplinary Research Opportunities

Innovations in Sustainable Synthesis and Catalysis for 2-(4-Aminophenyl)-2-oxoacetic Acid Production

The development of environmentally benign and efficient methods for the synthesis of this compound is a key area of future research. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric, and often toxic, reagents. The focus is shifting towards catalytic processes that minimize waste and energy consumption.

Innovations in this area are expected to come from the application of novel catalytic systems. For instance, the use of heterogeneous catalysts could simplify product purification and catalyst recycling, contributing to a more sustainable process. Research into biocatalysis, employing enzymes or whole-cell systems, offers a promising avenue for the highly selective and environmentally friendly production of this compound and its derivatives. Furthermore, the development of catalysts for the reductive amination of related keto acids could provide a direct and atom-economical route to this compound. mdpi.com The exploration of non-noble metal catalysts, such as those based on copper or iron, is also a significant trend, aiming to replace expensive and rare precious metal catalysts. mdpi.com

Exploration of Novel Chemical Transformations and Reaction Mechanisms

The unique combination of an aromatic amine, a keto group, and a carboxylic acid function in this compound makes it a versatile building block for a wide range of chemical transformations. Future research will likely focus on exploring novel reactions that leverage the reactivity of these functional groups.

For example, the aromatic amine can undergo various coupling reactions and electrophilic aromatic substitutions to introduce further complexity into the molecule. numberanalytics.com The keto and carboxylic acid groups can participate in a variety of condensation and cyclization reactions. msu.edu A deeper understanding of the reaction mechanisms will be crucial for controlling the selectivity of these transformations. For instance, studying the intermediates and transition states in reactions involving this compound will enable the design of more efficient and selective synthetic methods. The investigation of its participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is another promising area that could lead to the rapid and efficient synthesis of novel chemical entities.

Advanced Materials Science Applications Leveraging the Unique Functional Groups

The distinct functional groups of this compound make it an attractive candidate for the development of advanced materials. The aromatic amine can be utilized for the synthesis of polymers with interesting electronic and optical properties, such as polyimides and polyamides. The carboxylic acid group can be used to anchor the molecule to surfaces or to form metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling materials and supramolecular structures. Furthermore, the combination of the electron-donating amino group and the electron-withdrawing keto and carboxyl groups could lead to materials with interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and synthetic routes. nih.gov For this compound, ML models could be developed to predict its reactivity in various chemical transformations, identify optimal reaction conditions, and even design novel derivatives with desired properties. nih.gov

Contribution to Fundamental Studies of Aromatic Amine and α-Keto Acid Reactivity

This compound serves as an excellent model system for fundamental studies of the reactivity of both aromatic amines and α-keto acids. The interplay between the electron-donating amino group and the electron-withdrawing α-keto acid moiety influences the chemical behavior of the entire molecule. jove.com

Systematic studies on the reactions of this compound can provide valuable insights into the electronic and steric effects that govern the reactivity of these important functional groups. numberanalytics.comlibretexts.orgnih.gov For example, investigating its behavior in electrophilic substitution reactions can further elucidate the directing effects of the substituted amino group. numberanalytics.com Similarly, studying the decarboxylation and other transformations of the α-keto acid portion can contribute to a better understanding of the reactivity of this class of compounds. nih.govnih.gov This fundamental knowledge is not only crucial for optimizing the use of this compound but also has broader implications for organic chemistry.

Q & A

What are the key synthetic routes for 2-(4-Aminophenyl)-2-oxoacetic acid, and how do reaction conditions influence yield?

Basic Research Question

The compound can be synthesized via hydrolysis of ethyl oxalyl chloride derivatives or oxidation of substituted glycine analogs. For example, analogous methods for related compounds (e.g., 2-(4-Chlorophenyl)-2-oxoacetic acid) involve reacting aryl amines with ethyl oxalyl chloride, followed by hydrolysis under acidic or basic conditions . Yield optimization requires precise control of stoichiometry, temperature (typically 0–25°C), and solvent polarity. Evidence from similar syntheses shows yields ranging from 49% to 77% depending on substituent reactivity and purification methods (e.g., recrystallization vs. column chromatography) .

Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Basic Research Question

1H NMR and 13C NMR are critical for structural elucidation. Key signals include:

- Aromatic protons (δ 7.2–8.3 ppm, depending on substitution pattern) .

- Carbonyl carbons (C=O, δ ~165–175 ppm) .

IR spectroscopy identifies hydrogen bonding (N-H stretch ~3200–3400 cm⁻¹) and carbonyl groups (C=O stretch ~1680–1720 cm⁻¹) . Mass spectrometry (ESI-MS or APCI-MS) confirms molecular weight, with typical [M+H]+ peaks around m/z 194 .

What are the solubility and stability profiles of this compound under varying pH conditions?

Basic Research Question

The compound is polar and soluble in water, ethanol, and DMSO but insoluble in non-polar solvents. Stability studies indicate degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the oxoacetic moiety. Storage at 4°C in inert atmospheres (N₂/Ar) is recommended to prevent oxidation of the amine group .

How does intramolecular hydrogen bonding influence tautomerism and reactivity in this compound?

Advanced Research Question

The planar structure facilitates intramolecular hydrogen bonding between the amine (N-H) and carbonyl (C=O) groups, stabilizing the keto tautomer over the enol form . Computational studies (DFT) predict a ~5–10 kcal/mol energy difference favoring the keto form. This bonding reduces nucleophilicity at the amine, impacting reactions like acylation or metal coordination .

What mechanistic insights explain its role as a ligand in metal-catalyzed reactions?

Advanced Research Question

The compound acts as a bidentate ligand, coordinating via the amine and carbonyl oxygen. In catalysis, it stabilizes transition metals (e.g., Cu²⁺, Fe³⁺) in oxidation reactions. Kinetic studies suggest a Langmuir-Hinshelwood mechanism, where substrate adsorption on the metal complex is rate-limiting .

How can researchers resolve contradictions in reported spectroscopic or synthetic data for this compound?

Advanced Research Question

Discrepancies often arise from impurities (e.g., unreacted starting materials) or tautomeric equilibria. Strategies include:

- Cross-validation using 2D NMR (HSQC, HMBC) to confirm connectivity .

- Replicating syntheses under inert atmospheres to prevent oxidation .

- Computational validation (e.g., comparing experimental and DFT-calculated IR spectra) .

What are its emerging applications in medicinal chemistry, particularly as a pharmacophore or PROTAC component?

Advanced Research Question

Derivatives of this compound are explored as kinase inhibitors or protein degraders (PROTACs). For example, indoleglyoxylic acid analogs (structurally related) show antimicrobial activity by targeting bacterial cell wall synthesis . Its amine group enables conjugation to E3 ligase ligands, forming chimeric molecules for targeted protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.